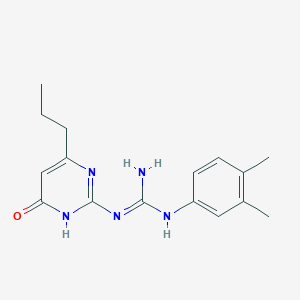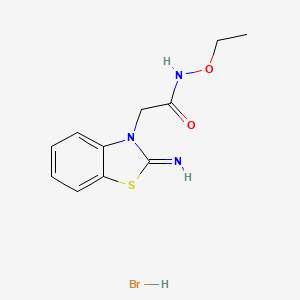![molecular formula C18H20ClNO4 B6088737 ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate](/img/structure/B6088737.png)
ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylic acid derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and tumor growth. Specifically, this compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
Ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects in various experimental models. In particular, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to induce apoptosis in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate for laboratory experiments is its wide range of biological activities, which makes it a potential candidate for the treatment of various diseases. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various inflammatory and neoplastic disorders, such as rheumatoid arthritis and cancer. Another possible direction is to explore its potential as a neuroprotective agent, given its ability to inhibit inflammation and apoptosis in neuronal cells. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate can be achieved through a multi-step process involving the reaction of various chemical intermediates. One of the most commonly used methods involves the reaction of 6-chloro-4-chromone with piperidine-2-carboxylic acid, followed by esterification with ethanol and subsequent reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
Ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, this compound has been shown to exhibit anti-inflammatory and antitumor effects, making it a potential candidate for the treatment of various inflammatory and neoplastic disorders.
Propiedades
IUPAC Name |
ethyl 1-[(6-chloro-4-oxochromen-3-yl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-2-23-18(22)15-5-3-4-8-20(15)10-12-11-24-16-7-6-13(19)9-14(16)17(12)21/h6-7,9,11,15H,2-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUXWMSOCNDUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=COC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]benzamide](/img/structure/B6088659.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-phenylacrylamide](/img/structure/B6088662.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6088668.png)
![N-ethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(1-pyrrolidinyl)ethanamine](/img/structure/B6088672.png)
![2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6088687.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6088695.png)
![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}ethanamine](/img/structure/B6088703.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6088708.png)


![1-[2-(allyloxy)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B6088757.png)
![1,5-dimethyl-4-{[3-(1-naphthoyl)-1-piperidinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6088762.png)
![2-amino-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6088773.png)